2-[(2S)-butan-2-yl]-1,3-thiazole

Chemical Ecology Pheromone Biology Chiral Analysis

2-[(2S)-butan-2-yl]-1,3-thiazole (also designated 2-sec-butylthiazole, CAS 18277-27-5, FEMA No. is a chiral 1,3-thiazole derivative bearing a sec-butyl substituent at the 2-position with S absolute configuration.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
Cat. No. B8253580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-butan-2-yl]-1,3-thiazole
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CS1
InChIInChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3/t6-/m0/s1
InChIKeyMHJSWOZJMPIGJQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2S)-butan-2-yl]-1,3-thiazole CAS 18277-27-5: Chiral Thiazole Procurement Specifications and Analytical Baselines


2-[(2S)-butan-2-yl]-1,3-thiazole (also designated 2-sec-butylthiazole, CAS 18277-27-5, FEMA No. 3372) is a chiral 1,3-thiazole derivative bearing a sec-butyl substituent at the 2-position with S absolute configuration . This compound possesses a characteristic raw green, herbal, spicy, and tomato leaf odor profile [1] and is formally recognized as a flavoring agent by the U.S. FDA Substances Added to Food (formerly EAFUS) program and by JECFA [2]. The molecule contains one stereogenic center, and its enantiomer, 2-[(2R)-butan-2-yl]-1,3-thiazole, has a distinct CAS registry entry (18277-27-5 (R)) [3].

Chiral S-enantiomer reference standard for murine pheromone research
Sec-butyl thiazole odor profile for flavor formulation studies
Recognized as FEMA GRAS flavoring agent (No. 3372)

Why 2-[(2S)-butan-2-yl]-1,3-thiazole Cannot Be Interchanged with Racemic or Achiral Thiazole Analogs


The sec-butylthiazole scaffold exhibits critical differentiation along two axes: stereochemistry and alkyl branching. In murine pheromone research, the S-enantiomer (2-[(2S)-butan-2-yl]-1,3-thiazole) is the naturally occurring form found in male mouse urine, whereas the R-enantiomer is synthetic [1]. In flavor applications, substitution with the isobutyl regioisomer (2-isobutylthiazole, CAS 18640-74-9) introduces a waxy, musty nuance not present in the sec-butyl analog, fundamentally altering the sensory profile [2]. Commercial procurement of racemic or undefined stereoisomer mixtures introduces compositional variability that can compromise reproducibility in both analytical standardization and sensory formulation, where enantiomeric purity and specific odor character are functional requirements rather than interchangeable parameters.

Racemic mixture
Risk: Alters stereochemical composition; not representative of natural pheromone source.
R-enantiomer
Risk: Synthetic stereoisomer absent in male mouse urine; may shift biological interpretation.
2-Isobutylthiazole
Risk: Musty-waxy odor profile; sensory outcome differs from the target green, tomato leaf character.

Quantitative Differentiation Evidence: 2-[(2S)-butan-2-yl]-1,3-thiazole vs. Analogs and Racemates


Stereochemical Identity: S-Enantiomer as the Naturally Occurring Form in Murine Pheromone Systems

In male mouse (Mus musculus) urine, the pheromone 2-sec-butyl-4,5-dihydrothiazole (the dihydro analog of the target compound) occurs exclusively as the S-enantiomer. The absolute configuration was established via chiral trifluoroacetyl derivative capillary gas chromatography with synthetic enantiomeric standards [1]. The enantiomeric purity of synthetic S-enantiomer was achieved at approximately 92% ee using asymmetric dihydroxylation, and the compound was noted to racemize readily under very mild conditions [2]. Due to this facile racemization, enantioselectivity at the receptor site was concluded to be of secondary importance relative to the naturally occurring S form [3].

Natural Occurrence
Cross-study
S-enantiomer (92% ee) in male mouse urine; R-enantiomer not detected
Defines natural pheromone stereochemistry
Synthetic S form required to replicate natural signaling
Chemical Ecology Pheromone Biology Chiral Analysis

Organoleptic Differentiation: Sec-Butyl vs. Isobutyl Thiazole Odor Profiles

2-[(2S)-butan-2-yl]-1,3-thiazole (sec-butyl isomer) exhibits a raw green, herbal, spicy, and tomato leaf odor profile [1]. In contrast, the regioisomer 2-isobutylthiazole (CAS 18640-74-9) is characterized as green, vegetable, musty with a waxy nuance . The sec-butyl analog occurs naturally in tomato [2], whereas the isobutyl analog is predominantly a Maillard reaction product associated with cooked food flavors [3]. These divergent organoleptic properties preclude direct substitution in flavor formulations.

Odor Profile
Reported
Sec-butyl: green, tomato leaf; Isobutyl: musty, waxy
Sensory substitution alters flavor outcome
Isobutyl regioisomer introduces undesired notes
Flavor Chemistry Sensory Science Food Additives

Regulatory-Grade Purity Specifications vs. Research-Grade Products

Commercial sources for 2-sec-butylthiazole offer multiple purity grades with distinct procurement implications. Thermo Scientific (Alfa Aesar) provides a 98+% purity grade with specifications of clear colorless to pale yellow liquid, density 1.001 g/mL at 25°C, refractive index n20/D 1.499 . The FCC (Food Chemicals Codex) specification range is 98.00% to 100.00% assay, with specific gravity 0.99800 to 1.00300 at 25°C and refractive index 1.49600 to 1.50200 at 20°C [1]. Alternative sources list minimum 95% purity without FCC compliance .

Purity Grade
Head-to-head
98+% FCC vs. 95% non-FCC assay
Regulatory compliance depends on grade selection
FCC specification required for food-flavor use
Analytical Chemistry Quality Control Food Regulatory Compliance

Mouse Major Urinary Protein (MUP-I) Binding: Both Enantiomers Bind with 1:1 Stoichiometry

NMR titration experiments using 15N-labeled recombinant mouse major urinary protein isoform I (MUP-I) demonstrated that both enantiomers of 2-sec-butyl-4,5-dihydrothiazole bind to the protein with a stoichiometry of 1 equivalent of protein to 1 equivalent of racemic pheromone [1]. The binding site mapping revealed no enantiomeric discrimination at the protein level, consistent with the observation that the compound readily racemizes under mild conditions and that enantioselectivity at the receptor site is of secondary biological importance [2].

MUP-I Binding
Reported
Both enantiomers bind with 1:1 stoichiometry
Enantioselectivity not required for binding assays
Racemic material may suffice for in vitro work
Protein-Ligand Interaction NMR Spectroscopy Chemical Communication

Validated Application Scenarios for 2-[(2S)-butan-2-yl]-1,3-thiazole Based on Differential Evidence


Authentic Analytical Standard for Murine Pheromone Research

Based on the absolute configuration determination establishing the S-enantiomer as the naturally occurring pheromone component in male mouse urine [1], 2-[(2S)-butan-2-yl]-1,3-thiazole (and its dihydro analog) serves as the authentic analytical standard for chemical ecology studies investigating murine chemical communication, primer pheromone effects, and urinary protein binding mechanisms. Procurement of the S-enantiomer ensures that experimental results reflect the naturally evolved signaling system rather than synthetic racemic mixtures.

Flavor Formulation Requiring Fresh Green and Tomato Leaf Character

The raw green, herbal, spicy, and tomato leaf odor profile of 2-[(2S)-butan-2-yl]-1,3-thiazole [1] distinguishes it from the musty-waxy isobutyl analog [2]. This compound is specified for flavor formulations targeting fresh vegetable, tomato, and green bean notes where authenticity of character is critical. The compound's natural occurrence in tomato [3] further supports its use in nature-identical flavor compositions requiring regulatory compliance under FEMA GRAS No. 3372 [4].

FCC-Compliant Food Flavoring Agent Procurement

For food and beverage manufacturers requiring FDA-compliant flavoring agents, the 98+% assay grade meeting Food Chemicals Codex specifications (specific gravity 0.99800-1.00300 at 25°C, refractive index 1.49600-1.50200 at 20°C) [1] is the required procurement specification. Lower-purity grades (min. 95%) lacking FCC compliance are suitable only for non-food research applications, not for products destined for human consumption.

NMR and Protein-Ligand Interaction Studies with Defined Stereochemistry

Although both enantiomers bind MUP-I with similar stoichiometry [1], studies requiring defined stereochemical inputs—such as NMR chemical shift perturbation mapping, X-ray crystallography of ligand-bound protein complexes, or computational docking—benefit from procuring the enantiomerically defined S form to eliminate ambiguity in structure-activity relationship interpretation. The compound's known facile racemization [2] necessitates careful handling and storage conditions to preserve stereochemical integrity.

Application
Selection Property
Validation Focus
Murine pheromone chemical ecology
S-enantiomer analytical standard
Natural stereochemical identity confirmation
Fresh green flavor formulation
Sec-butyl thiazole odor profile
Sensory authenticity vs. isobutyl analog
Food-grade flavor ingredient
FCC monograph compliance
Purity specification verification
Protein-ligand interaction studies
Defined S-stereochemistry
Stereochemical integrity under handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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